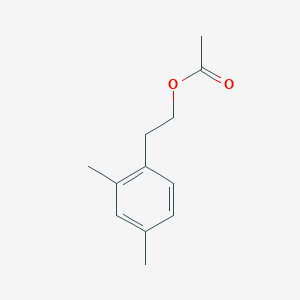

2,4-Dimethylphenethyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethylphenethyl acetate is an organic compound with the molecular formula C12H16O2. It is an ester formed from 2,4-dimethylphenethyl alcohol and acetic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenethyl acetate typically involves the esterification of 2,4-dimethylphenethyl alcohol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,4-Dimethylphenethyl alcohol+Acetic acidH2SO42,4-Dimethylphenethyl acetate+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethylphenethyl acetate can undergo various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield 2,4-dimethylphenethyl alcohol and acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: 2,4-Dimethylphenethyl alcohol and acetic acid.

Reduction: 2,4-Dimethylphenethyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

2,4-Dimethylphenethyl acetate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

Medicine: Explored for its antimicrobial properties and potential use in formulations for topical applications.

Industry: Widely used in the fragrance industry due to its pleasant aroma, and in the synthesis of other fine chemicals.

Mécanisme D'action

The mechanism of action of 2,4-Dimethylphenethyl acetate largely depends on its application. In the context of its antimicrobial properties, it is believed to disrupt microbial cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenethyl acetate: Similar ester structure but lacks the methyl groups on the phenyl ring.

2,4-Dimethylphenyl acetate: Similar structure but with a different ester linkage.

2,4-Dimethylbenzyl acetate: Similar aromatic structure with different substituents.

Uniqueness

2,4-Dimethylphenethyl acetate is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. These structural differences can lead to variations in aroma, making it distinct in the fragrance industry.

Activité Biologique

2,4-Dimethylphenethyl acetate is an organic compound belonging to the class of aryl alkyl esters. Its structural characteristics, including two methyl groups on the phenyl ring, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its chemical properties, toxicological assessments, and potential applications in various fields.

This compound can be synthesized through the esterification of 2,4-dimethylphenol with acetic acid. The presence of methyl groups influences its reactivity and interaction with biological systems.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| Boiling Point | 220 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, studies have shown that aryl alkyl esters can inhibit the growth of certain bacteria and fungi. The exact mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Toxicological Profile

A review of toxicological data suggests that this compound has low acute toxicity. Studies have not shown significant irritation or sensitization at typical exposure levels. The compound does not exhibit mutagenic properties in bacterial systems or in vitro mammalian cells. Long-term exposure studies indicate no carcinogenic effects, aligning with findings for other members of the aryl alkyl alcohol simple acid esters (AAASAE) group .

Table 2: Toxicological Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low |

| Skin Irritation | No significant irritation |

| Mutagenicity | Negative |

| Carcinogenicity | No evidence |

Fragrance Industry Application

This compound is utilized in the fragrance industry due to its pleasant aroma. A study assessing various fragrance materials highlighted its safety profile when used in cosmetic formulations . The compound's low sensitization potential makes it suitable for inclusion in products designed for sensitive skin.

The biological activity of this compound is believed to stem from its ability to interact with cell membranes and proteins. This interaction may modulate signaling pathways and enzyme activities within cells, leading to observed biological effects. Ongoing research aims to elucidate these mechanisms further.

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-4-5-12(10(2)8-9)6-7-14-11(3)13/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBWVIQQSRIHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCOC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.